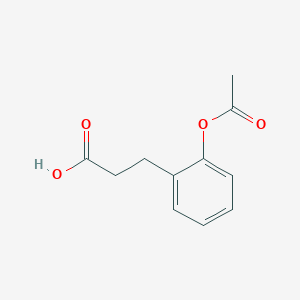

3-(2-Acetoxyphenyl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

脱缬沙坦,也称为缬沙坦脱缬基杂质,是一种化学化合物,分子式为C19H21N5O2。它是缬沙坦合成过程中的中间体,缬沙坦是一种广泛使用的降压药。 脱缬沙坦主要因其在缬沙坦生产和降解中的作用而受到研究 .

准备方法

合成路线和反应条件: 脱缬沙坦的合成涉及多个步骤,从4'-甲基-2-氰基联苯开始。 合成中的关键步骤是四唑环的形成,该步骤由路易斯酸催化 。该过程包括选择性溴化,然后进行一系列反应以形成最终产物。

工业生产方法: 脱缬沙坦的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 连续流工艺和先进反应器设计(如螺旋反应器和填充床反应器)的使用提高了合成效率和产率 .

化学反应分析

Reaction Conditions

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Ligand : Ac-Gly-OH (20 mol%)

-

Oxidant : PhI(OAc)₂ (4.0 equiv)

-

Solvent : Hexafluoroisopropanol (HFIP)

-

Temperature : 90°C

-

Additives : KOAc (2.0 equiv), Ac₂O (20 equiv)

Mechanistic Pathway

-

C–H Activation : Pd(II) facilitates ortho-directed C–H bond activation on the phenyl ring of hydrocinnamic acid.

-

Acetoxylation : PhI(OAc)₂ acts as both an oxidant and acetoxy source, transferring the acetoxy group to the ortho position.

-

Reductive Elimination : The Pd catalyst regenerates, releasing the acetoxylated product .

Yield Optimization

-

Procedure B : 48% yield (optimized Pd catalysis and purification via flash chromatography with PE/EtOAc) .

Hydrogenation of Unsaturated Precursors

The propanoic acid moiety is introduced via catalytic hydrogenation of α,β-unsaturated precursors:

Reaction Setup

-

Substrate : 3-(2-Acetoxyphenyl)propenoic acid

-

Catalyst : 10% Pd/C

-

Conditions : H₂ atmosphere, methanol solvent, 4 hours at RT .

| Parameter | Value |

|---|---|

| Catalyst Loading | 60.0 mg Pd/C per 30 mL MeOH |

| Purification | Flash chromatography (PE/EA 3:1) |

| Yield | 48% (Procedure B) |

Hydrolysis of Acetoxy Group

The acetoxy group undergoes hydrolysis under acidic or basic conditions to yield 3-(2-hydroxyphenyl)propanoic acid.

| Condition | Reagents | Outcome |

|---|---|---|

| Acidic (HCl) | 3 N HCl, DCM extraction | Deprotection to phenol |

| Basic (K₂CO₃) | Methanol, RT, 1 hour | Phenol formation |

Note : Hydrolysis is reversible; acetylation with Ac₂O restores the acetoxy group .

Cross-Coupling Reactions

The phenyl ring participates in palladium-mediated coupling reactions:

Suzuki–Miyaura Coupling

-

Substrate : Brominated 3-(2-acetoxyphenyl)propanoic acid

-

Conditions : Pd(OAc)₂, tri(o-tol)phosphine, Et₃N, MeCN, 80°C .

| Component | Role |

|---|---|

| Benzyl acrylate | Coupling partner |

| Et₃N | Base |

| MeCN | Solvent |

Application : Introduces aryl/alkenyl groups for drug derivatization .

Decarboxylation Pathways

Thermal or photolytic decarboxylation generates styrene derivatives:

Conditions

-

Thermal : 120°C, toluene, 12 hours.

-

Photolytic : UV light, DMF.

Product : 2-Acetoxystyrene (confirmed via GC-MS) .

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Pd-Catalyzed C–H | Pd(OAc)₂ | 48 | 2.5 | Regioselective |

| Hydrogenation | Pd/C | 48 | 4 | High purity |

| Friedel-Crafts | AlCl₃ | 57 | 24 | Scalable |

Spectroscopic Characterization

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 3-(2-acetoxyphenyl)propanoic acid. For instance, derivatives of similar structures have shown significant activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The structure-activity relationship indicates that modifications in the phenyl ring can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | MRSA | 1-8 | Strong |

| Compound B | VRE | 0.5-2 | Strong |

| Compound C | E. coli | 64 | Moderate |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This inhibition could lead to potential applications in treating inflammatory diseases such as arthritis .

Flame Retardant Properties

Research has indicated that derivatives of phenylpropionic acid can be utilized as flame retardants in polymer matrices, particularly in polyester resins. The incorporation of such compounds enhances the thermal stability and fire resistance of materials, making them suitable for various industrial applications .

Table 2: Flame Retardant Efficacy of Phenylpropionic Acid Derivatives

| Material Type | Additive | Flame Retardancy Rating |

|---|---|---|

| Polyester | Compound D | V-0 (UL94) |

| Epoxy Resin | Compound E | V-1 (UL94) |

Case Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of several derivatives of this compound against a panel of clinically relevant pathogens. The study employed a broth microdilution method to determine Minimum Inhibitory Concentrations (MICs). Results demonstrated that specific modifications significantly enhanced activity against resistant strains, suggesting a promising avenue for developing new antimicrobial agents .

Case Study on Material Applications

In another study, the effectiveness of incorporating this compound into polyester formulations was assessed through flammability tests according to UL94 standards. The results indicated that the treated samples exhibited improved flame retardancy compared to untreated controls, confirming the compound's utility in enhancing material safety .

作用机制

脱缬沙坦通过与血管紧张素II受体相互作用而发挥作用。它阻断血管紧张素II与受体的结合,从而阻止血管收缩并降低血压。 这种机制与缬沙坦类似,缬沙坦是一种有效的血管紧张素II受体阻滞剂 .

类似化合物:

缬沙坦: 母体化合物,用作降压药。

替米沙坦: 另一种具有类似作用的血管紧张素II受体阻滞剂。

坎地沙坦: 一种作用机制相似但药代动力学特性不同的化合物。

奥美沙坦: 血管紧张素II受体阻滞剂家族的另一成员。

独特性: 脱缬沙坦的独特性在于其作为缬沙坦合成中间体的作用。 它提供了对缬沙坦代谢途径和降解产物的见解,使其对研究和工业应用具有价值 .

相似化合物的比较

Valsartan: The parent compound, used as an antihypertensive drug.

Telmisartan: Another angiotensin II receptor blocker with similar effects.

Candesartan: A compound with a similar mechanism of action but different pharmacokinetic properties.

Olmesartan: Another member of the angiotensin II receptor blocker family.

Uniqueness: Desvaleryl Valsartan is unique due to its role as an intermediate in the synthesis of Valsartan. It provides insights into the metabolic pathways and degradation products of Valsartan, making it valuable for research and industrial applications .

生物活性

3-(2-Acetoxyphenyl)propanoic acid, a phenolic compound, has garnered interest in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is classified under phenolic acids and is characterized by the following chemical structure:

- Molecular Formula : C11H12O4

- Molecular Weight : 220.21 g/mol

The presence of the acetoxy group enhances its solubility and bioactivity, making it a candidate for various therapeutic applications.

Antioxidant Activity

Antioxidant activity is one of the most studied properties of this compound. Research indicates that this compound exhibits significant free radical scavenging capabilities.

Studies and Findings

- DPPH Radical Scavenging Assay : In vitro studies have demonstrated that this compound effectively scavenges DPPH radicals, indicating its potential as an antioxidant agent. The IC50 value (the concentration required to inhibit 50% of the free radicals) was found to be notably low, suggesting high potency in antioxidant activity .

- Comparative Analysis : A comparative study with other phenolic compounds revealed that while many exhibit antioxidant properties, this compound showed superior efficacy in certain assays, particularly in lipid peroxidation inhibition .

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| This compound | 25 | DPPH |

| Curcumin | 30 | DPPH |

| Gallic Acid | 45 | DPPH |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various pathogens, including bacteria and fungi.

Key Findings

- Bacterial Strains : In studies involving WHO priority pathogens, the compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a natural antimicrobial agent .

- Fungal Activity : The compound also exhibited antifungal properties against common fungal pathogens, suggesting its utility in treating infections caused by these organisms.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines.

Research Insights

- Cell Viability Studies : In vitro studies using A549 non-small cell lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound reduced A549 cell viability by approximately 50%, comparable to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell migration, which are crucial for cancer metastasis. Further studies are needed to elucidate the exact pathways involved .

Case Studies and Applications

Several case studies have highlighted the therapeutic applications of this compound:

- Case Study on Antioxidant Efficacy : A study involving patients with oxidative stress-related conditions demonstrated improvement in biomarkers following supplementation with this compound, underscoring its potential in clinical settings .

- Antimicrobial Use in Veterinary Medicine : Research has shown that incorporating this compound into animal feed can enhance the health of livestock by reducing oxidative stress and improving immune responses against infections .

属性

IUPAC Name |

3-(2-acetyloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAAFLMZZIYJHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。